

Application Notes and Protocols: 2-Isobutyl-4-methylthiazole in Fragrance Formulation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isobutyl-4-methylthiazole**

Cat. No.: **B1330446**

[Get Quote](#)

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the application of **2-Isobutyl-4-methylthiazole** in fragrance formulations. It explores the unique olfactory characteristics of this powerful sulfur-containing heterocyclic compound and outlines its potential for creating innovative and impactful scent profiles. This guide delves into the causality behind experimental choices, provides detailed, self-validating protocols for evaluation and application, and is grounded in authoritative references to ensure scientific integrity.

Introduction to 2-Isobutyl-4-methylthiazole

2-Isobutyl-4-methylthiazole (CAS No. 61323-24-8) is a potent aroma chemical renowned for its intense and distinctive olfactory profile. While extensively utilized in the flavor industry to impart savory, green, and tomato-like notes, its application in perfumery offers a unique opportunity to introduce natural, vegetative, and intriguingly complex facets to fragrance compositions.^{[1][2][3]} Its character is often described as green, sulfury, and reminiscent of a tomato leaf, with underlying fruity and nutty nuances.^[4] The presence of a sulfur atom in its heterocyclic structure is responsible for its remarkable potency and character, allowing for significant impact even at very low concentrations.^[5]

Understanding the physicochemical properties of **2-Isobutyl-4-methylthiazole** is paramount for its effective application in fragrance formulation. These properties dictate its volatility, solubility, and stability within a fragrance concentrate and final product base.

Property	Value	Source
CAS Number	61323-24-8	--INVALID-LINK--
Molecular Formula	C ₈ H ₁₃ NS	--INVALID-LINK--
Molecular Weight	155.26 g/mol	--INVALID-LINK--
Appearance	Colorless to pale yellow liquid	--INVALID-LINK--
Boiling Point	189 °C	--INVALID-LINK--
Flash Point	74.44 °C (166.00 °F)	--INVALID-LINK--
Solubility	Soluble in alcohol; slightly soluble in water.	--INVALID-LINK--, --INVALID-LINK--

Olfactory Profile and Application in Fragrance

The primary contribution of **2-Isobutyl-4-methylthiazole** to a fragrance is its intensely green and vegetative character.[6][7][8] It is a key component in creating realistic "tomato leaf" accords, which have gained popularity in niche and artisanal perfumery for their fresh, natural, and slightly sharp aroma.[1][9][10][11] Beyond this specific application, its unique profile can be leveraged to:

- Introduce a "Green Bite": In very low concentrations, it can cut through sweetness in floral or fruity compositions, adding a contemporary, crisp edge.
- Enhance Naturalness: It can lend a sense of vibrant, living foliage to woody and herbal fragrances, creating a more authentic and outdoorsy feel.[5][12]
- Create Savory and Umami Nuances: In avant-garde perfumery, its savory aspect can be explored to create intriguing and unconventional scent experiences.

Synergistic Blending

The true artistry in using **2-Isobutyl-4-methylthiazole** lies in its synergistic effects with other fragrance materials. Due to its high impact, it should be used with extreme caution and precision, preferably in high dilution.

- With Citrus: A trace amount can anchor the volatility of top notes like Bergamot and Grapefruit, adding a green, slightly bitter complexity that prolongs the initial freshness.
- With Florals: It can provide a "de-flowering" effect, particularly with heady white florals like Jasmine and Tuberose, by introducing a sharp, green counterpoint that prevents them from becoming overly indolic or sweet. It can also be used to create a "stemmy" or "sappy" green nuance in rose accords.
- With Woods: Paired with Vetiver or Cedarwood, it can amplify the earthy, root-like facets of these materials, creating a damp, forest-floor effect.
- With Fruits: It can be used to create unripe, green fruit notes, such as green mango or green fig, adding a tart and astringent quality.

Regulatory and Safety Considerations

Crucial Note on Regulatory Status: There is conflicting information regarding the use of **2-Isobutyl-4-methylthiazole** (CAS 61323-24-8) in fragrances. Some sources, such as The Good Scents Company, state that it is "not for fragrance use".^[9] However, the International Fragrance Association (IFRA) has set a usage level for the closely related 2-isobutyl thiazole (CAS 18640-74-9) at up to 0.0800% in the fragrance concentrate.^[13] Furthermore, IFRA's Fragrance Ingredient Glossary includes 2-Isopropyl-4-methylthiazole, indicating its relevance to the industry.^[14]

It is imperative that formulators verify the current regulatory status and obtain a comprehensive safety and regulatory compliance statement from their supplier before any use in a commercial fragrance formulation. The self-regulated nature of the fragrance industry, guided by IFRA, means that adherence to their standards is essential for product safety and market acceptance.^[15]

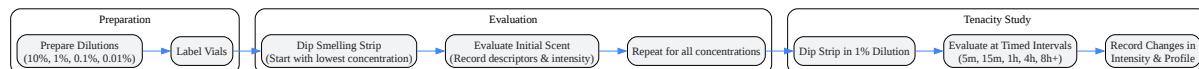
From a handling perspective, **2-Isobutyl-4-methylthiazole** is a flammable liquid and can cause skin and serious eye irritation.^[6] Standard laboratory personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn when handling the neat material.

Experimental Protocols

The following protocols are designed as a framework for the evaluation and application of **2-Isobutyl-4-methylthiazole** in a research and development setting.

Protocol for Olfactory Evaluation

Objective: To systematically evaluate the olfactory profile of **2-Isobutyl-4-methylthiazole** at various dilutions and track its evaporation over time (tenacity).


Materials:

- **2-Isobutyl-4-methylthiazole**
- Dipropylene Glycol (DPG) or 190-proof perfumer's alcohol
- Glass vials with caps
- Pipettes or graduated cylinders
- Perfumery smelling strips
- Timer

Procedure:

- Prepare Dilutions: Create a series of dilutions of **2-Isobutyl-4-methylthiazole** in your chosen solvent (DPG or alcohol). Recommended starting dilutions are 10%, 1%, 0.1%, and 0.01%. For a highly potent material like this, even lower dilutions may be necessary.
- Labeling: Clearly label each vial with the chemical name and concentration.
- Initial Evaluation:
 - Dip a clean smelling strip into the 0.01% dilution, ensuring not to oversaturate the strip.
 - Wave the strip gently under your nose and record your initial impressions. Note the primary scent characteristics (e.g., green, sulfury, tomato), any nuances (e.g., fruity, nutty), and the perceived intensity on a scale of 1 to 10.

- Repeat this process for the higher concentrations, allowing for a rest period between each to prevent olfactory fatigue. Smelling your own skin can help "reset" your nose.[16]
- Tenacity Study (Evaporation Curve):
 - Dip a fresh smelling strip into the 1% dilution.
 - Note the time.
 - Evaluate the scent on the strip at regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[13]
 - At each interval, record the perceived intensity and any changes in the odor profile as the more volatile components evaporate. The related 2-isopropyl-4-methylthiazole has a reported odor life of 4 hours on a smelling strip, which can serve as a preliminary reference.[17][18]

[Click to download full resolution via product page](#)

Caption: Workflow for the systematic olfactory evaluation of **2-Isobutyl-4-methylthiazole**.

Protocol for Creating a Model "Tomato Leaf" Accord

Objective: To create a simple, illustrative fragrance accord that showcases the characteristic tomato leaf scent of **2-Isobutyl-4-methylthiazole**.

Causality: This accord is built around the central theme of **2-Isobutyl-4-methylthiazole**. The other ingredients are chosen to support and round out its profile: Cis-3-Hexenol for a general fresh-cut grass greenness, Triplal for a sharper, more astringent green leaf note, and a touch of blackcurrant bud absolute for a slightly fruity, sulfurous complexity that complements the thiazole.

Materials (as 100% unless otherwise specified):

- **2-Isobutyl-4-methylthiazole** (as a 0.1% dilution in DPG)
- Cis-3-Hexenol
- Triplal (Green Apple/Leafy Aldehyde)
- Blackcurrant Bud Absolute (Cassis)
- Perfumery Solvent (e.g., DPG)
- Digital scale (0.001g accuracy)
- Beaker and stirring rod

Formulation (Illustrative Example):

Ingredient	Parts (by weight)	Olfactory Contribution
Cis-3-Hexenol	30	Fresh, grassy greenness
Triplal	15	Sharp, leafy green, slightly fruity
Blackcurrant Bud Absolute	5	Fruity, sulfurous, complex green
2-Isobutyl-4-methylthiazole (0.1% dil.)	10	Core tomato leaf, sulfury, vegetative
DPG (Solvent)	40	Diluent, base
Total	100	

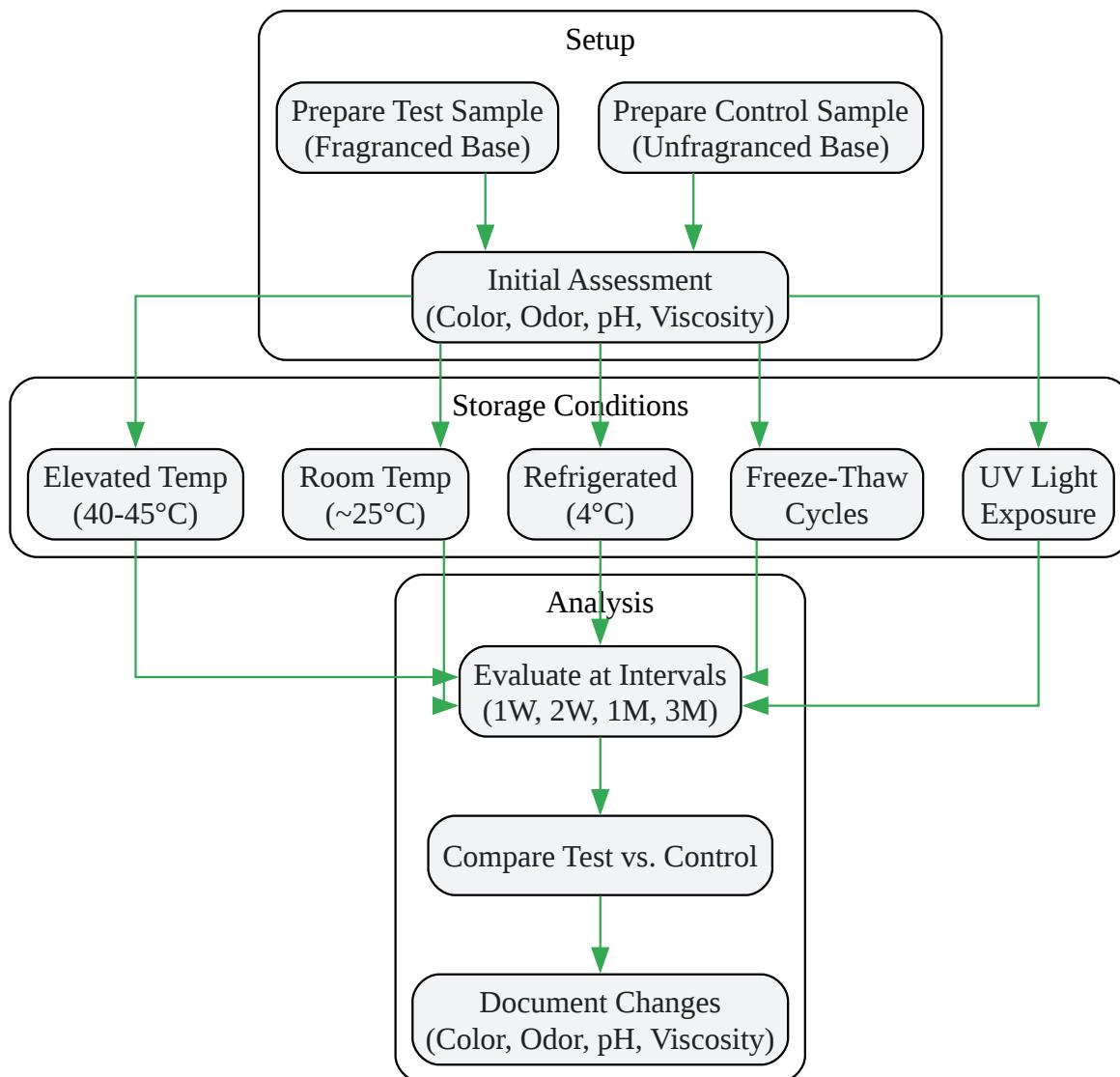
Procedure:

- Tare the beaker on the digital scale.
- Carefully weigh each ingredient into the beaker in the order listed.

- Gently stir the mixture until it is homogenous.
- Allow the accord to macerate for at least 48 hours before evaluation. This allows the individual components to meld and harmonize.
- Evaluate the final accord on a smelling strip and in a simple application base (e.g., 1% in perfumer's alcohol).

Protocol for Stability Testing in a Cosmetic Base

Objective: To assess the physical and chemical stability of a fragrance containing **2-Isobutyl-4-methylthiazole** in a representative cosmetic base (e.g., a simple lotion or an alcoholic solution).[1][16][19]


Materials:

- Fragrance concentrate containing **2-Isobutyl-4-methylthiazole**.
- Unfragranced cosmetic base (e.g., lotion, hydroalcoholic solution).
- Control sample of the unfragranced base.
- Glass jars with airtight lids.
- Oven/Incubator set to 40-45°C.
- Refrigerator/Cold chamber set to 4°C.
- UV light cabinet (for photostability).[20][21]
- pH meter, viscometer.

Procedure:

- Sample Preparation: Prepare two samples:
 - Test Sample: Incorporate the fragrance concentrate into the cosmetic base at a typical usage level (e.g., 0.5% for a lotion, 10% for an Eau de Toilette).

- Control Sample: The unfragranced cosmetic base.
- Initial Assessment: For both samples, record the initial characteristics:
 - Color: Visual assessment against a white background.
 - Odor: Olfactory evaluation on a smelling strip and from the container.
 - pH: Measure using a calibrated pH meter.
 - Viscosity: Measure using a viscometer.
 - Appearance: Note any separation, precipitation, or clarity issues.
- Accelerated Stability Testing:
 - Place aliquots of both the test and control samples in airtight glass jars under the following conditions:
 - Elevated Temperature: 40-45°C.
 - Room Temperature: ~20-25°C (as a benchmark).
 - Refrigerated: 4°C.
 - Freeze-Thaw Cycles: Alternate samples between -10°C and 25°C for 24 hours at each temperature, for three cycles.[19]
 - Photostability: Place samples in transparent containers in a UV light cabinet.[20][21]
- Evaluation Intervals: Assess the samples at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).
- Assessment: At each interval, compare the test sample to the control sample and to its initial assessment. Look for any changes in color, odor (both character and intensity), pH, viscosity, and appearance. Any significant deviation in the test sample that is not observed in the control may be attributable to the fragrance oil.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing the stability of a fragrance in a cosmetic base.

Conclusion

2-Isobutyl-4-methylthiazole is a high-impact, specialty raw material that offers significant creative potential for the modern perfumer. Its powerful green, vegetative, and sulfury notes

can be used to craft highly realistic natural accords or to introduce novel, disruptive elements into traditional fragrance structures. Its potency demands careful, precise application and a thorough understanding of its olfactory profile through systematic evaluation. While its regulatory status requires careful verification, the exploration of **2-Isobutyl-4-methylthiazole** and similar heterocyclic compounds represents a promising frontier in the ongoing quest for new and exciting olfactory experiences in fragrance creation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orchadia.org [orchadia.org]
- 2. media.timtul.com [media.timtul.com]
- 3. database.ich.org [database.ich.org]
- 4. odournet.com [odournet.com]
- 5. Green Accord – Perfumedom [perfumedom.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. 2-sec-butyl thiazole [thegoodsentscompany.com]
- 8. lussocollective.com.au [lussocollective.com.au]
- 9. 2-isobutyl-4-methyl thiazole, 61323-24-8 [thegoodsentscompany.com]
- 10. experimentalperfumeclub.com [experimentalperfumeclub.com]
- 11. makesy.com [makesy.com]
- 12. creative-formulas.com [creative-formulas.com]
- 13. 2-isobutyl thiazole, 18640-74-9 [thegoodsentscompany.com]
- 14. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 15. ec.europa.eu [ec.europa.eu]
- 16. certifiedcosmetics.com [certifiedcosmetics.com]
- 17. youtube.com [youtube.com]

- 18. perfumersworld.com [perfumersworld.com]
- 19. makingcosmetics.com [makingcosmetics.com]
- 20. iltusa.com [iltusa.com]
- 21. certified-laboratories.com [certified-laboratories.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Isobutyl-4-methylthiazole in Fragrance Formulation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330446#application-of-2-isobutyl-4-methylthiazole-in-fragrance-formulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com